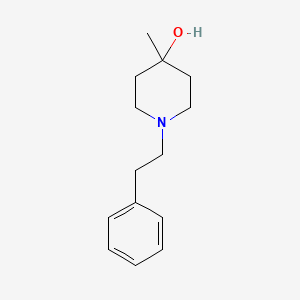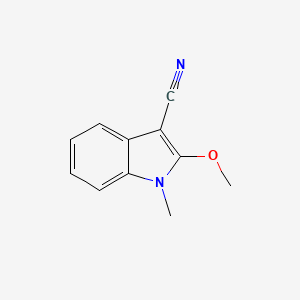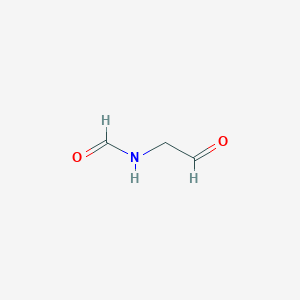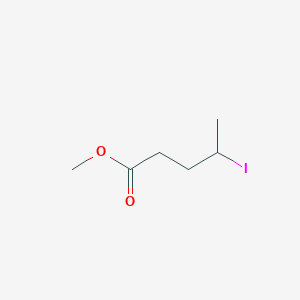
Methyl 4-iodopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-iodopentanoate is an organic compound with the molecular formula C6H11IO2 It is an ester derived from 4-iodopentanoic acid and methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-iodopentanoate can be synthesized through several methods. One common approach involves the esterification of 4-iodopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the iodination of methyl pentanoate. This can be achieved by treating methyl pentanoate with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-iodopentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form methyl 4-pentanoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-iodopentanoic acid or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: 4-hydroxypentanoate.
Reduction: Methyl pentanoate.
Oxidation: 4-iodopentanoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-iodopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: This compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 4-iodopentanoate involves its reactivity as an ester and the presence of the iodine atom. The ester functional group can undergo hydrolysis to release 4-iodopentanoic acid and methanol. The iodine atom can participate in substitution reactions, making the compound a versatile intermediate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-iodopentanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-iodopentanoate: The iodine atom is located at the 3-position instead of the 4-position.
Methyl 4-bromopentanoate: Contains a bromine atom instead of an iodine atom
Uniqueness
Methyl 4-iodopentanoate is unique due to the presence of the iodine atom at the 4-position, which imparts distinct reactivity compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make this compound a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H11IO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
methyl 4-iodopentanoate |
InChI |
InChI=1S/C6H11IO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 |
Clave InChI |
QCHKDISHVFQBRU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


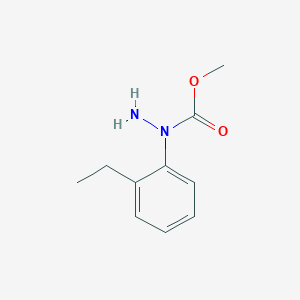
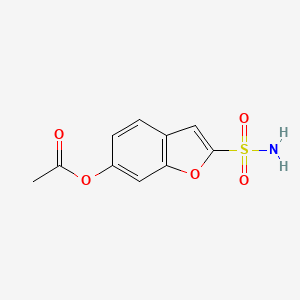
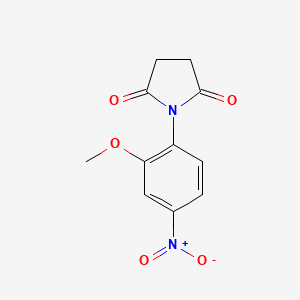
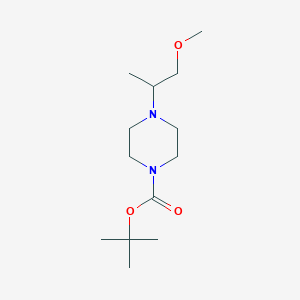
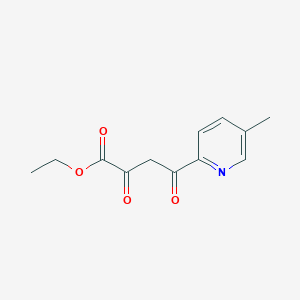
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
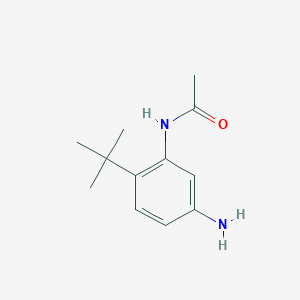
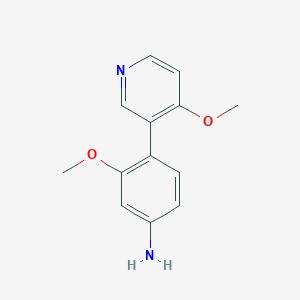
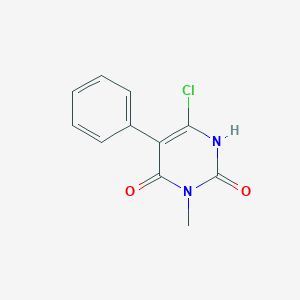
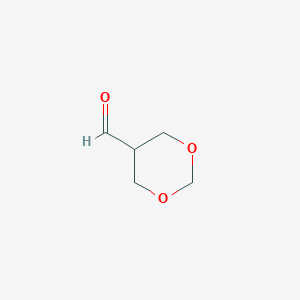
![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
